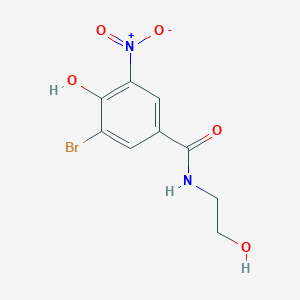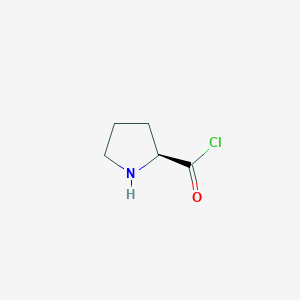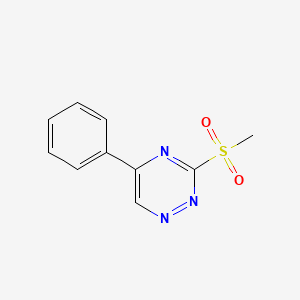
(4-methylphenyl)methyl(3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methylphenyl)methyl(3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a methylbenzyl group, an aminomethyl group, and a fluorine atom, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl)methyl(3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent.
Attachment of the Methylbenzyl Group: The methylbenzyl group is attached through a Friedel-Crafts alkylation reaction.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(4-methylphenyl)methyl(3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and aminomethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(4-methylphenyl)methyl(3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (4-methylphenyl)methyl(3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic Acid: Known for its role in folate synthesis and as an antifibrinolytic agent.
4-(Aminomethyl)benzoic Acid: Used as an antifibrinolytic agent and in the synthesis of various organic compounds.
Tranexamic Acid: Another antifibrinolytic agent with similar applications in medicine.
Uniqueness
(4-methylphenyl)methyl(3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H21FN2O2 |
|---|---|
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
(4-methylphenyl)methyl (3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O2/c1-11-2-4-12(5-3-11)10-20-15(19)18-7-6-13(8-17)14(16)9-18/h2-5,13-14H,6-10,17H2,1H3/t13-,14-/m1/s1 |
Clave InChI |
COWPAITVMXHKRU-ZIAGYGMSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CN |
SMILES canónico |
CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-alpha,alpha-dimethyl-5-[(5-methyl-2-pyridinyl)methoxy]-, ethyl ester](/img/structure/B8333561.png)











